molecular formula C12H13N3O B7467641 N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide

N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No. B7467641
M. Wt: 215.25 g/mol
InChI Key: WZOKTGMZNDMANE-UHFFFAOYSA-N
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Description

N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It is a pyrazolone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition can lead to the reduction of these symptoms.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been found to have biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory mediators, such as interleukin-10 (IL-10). It also has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has advantages and limitations for lab experiments. Its advantages include its relatively low cost, easy availability, and ability to be synthesized through different methods. Its limitations include its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide. These include:
1. Further investigation of its potential applications in the treatment of various inflammatory and pain-related conditions.
2. Study of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anticancer agent.
4. Study of its potential as an antimicrobial agent.
5. Investigation of its potential as an antioxidant agent.
6. Study of its potential as a drug delivery system.
7. Investigation of its potential as a diagnostic tool for various diseases.
In conclusion, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It has been studied for its potential applications in various fields, including anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. It has been found to have biochemical and physiological effects on the body, including the reduction of inflammatory mediators and oxidative stress markers. Its advantages and limitations for lab experiments have been identified, and several future directions for its study have been proposed.

Synthesis Methods

The synthesis of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide can be achieved through different methods, including the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-amine with acetic anhydride, acetyl chloride, or acetic acid in the presence of a catalyst. Other methods include the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-ol with acetyl chloride or acetic anhydride.

Scientific Research Applications

N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been studied for its potential applications in different fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related conditions.

properties

IUPAC Name

N-(2-methyl-5-phenylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(16)13-12-8-11(14-15(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOKTGMZNDMANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NN1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide

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